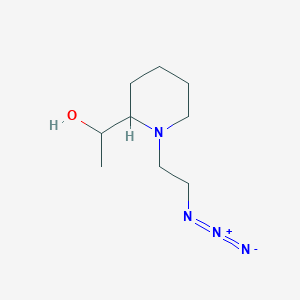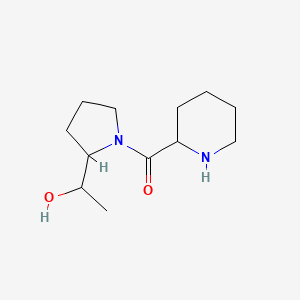![molecular formula C12H8ClN3 B1477801 4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine CAS No. 1893727-69-9](/img/structure/B1477801.png)
4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine
説明
4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phosphorescent Material Synthesis
4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine and its positional isomers have been synthesized and studied for their unique phosphorescent properties. The positional isomeric effects of these compounds lead to varying phosphorescent colors and quantum yields. Remarkably, these isomers also exhibit reversible phosphorescent color switching when exposed to acid-base vapor stimuli, making them interesting for developing dynamic functional materials (Li & Yong, 2019).
Optical Properties in Novel Derivatives
A series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been synthesized, showcasing distinct fluorescence spectral characteristics in dichloromethane. These properties are influenced by substituent groups, indicating potential applications in optical materials and sensor development (Ge et al., 2014).
Coordination Polymers and Supramolecular Frameworks
The compound has been used to construct zero-dimensional complexes and one-dimensional coordination polymers, leading to porous three-dimensional supramolecular frameworks. These structures exhibit diverse dimensionality, photoluminescent, and magnetic properties, driven by solvent types and ligand substituent groups. This versatility in structure and function highlights its potential in constructing advanced materials with tailored properties (Yin et al., 2021).
Structural Characterization and Photoluminescent Properties
New coordination compounds and polymers based on 3-position substituted imidazo[1,2-a]pyridine ligands have been synthesized, revealing unique chain structures and discrete complexes assembled via supramolecular interactions. The photoluminescent properties of these compounds have also been explored, suggesting applications in luminescent materials and sensing technologies (Li et al., 2018).
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, are known to be used in organic synthesis and pharmaceutical chemistry .
Mode of Action
The mode of action of “4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine” involves the direct functionalization of imidazo[1,2-a]pyridines through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
The compound is involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .
Result of Action
The compound is known to be involved in the synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Action Environment
For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
生化学分析
Biochemical Properties
4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . By modulating this pathway, this compound can induce apoptosis in cancer cells, making it a potential anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with AChE and BChE involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution can affect its localization and therapeutic effects, with higher concentrations observed in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . This localization is essential for its role in regulating cellular processes and achieving its therapeutic effects .
特性
IUPAC Name |
7-chloro-2-pyridin-4-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-3-6-16-8-11(15-12(16)7-10)9-1-4-14-5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVIHLZQYIFGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


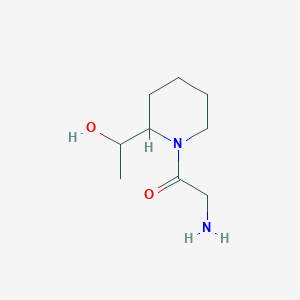
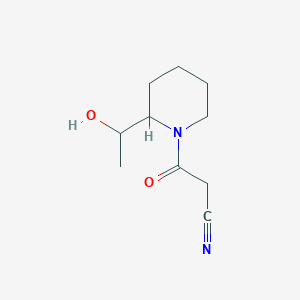

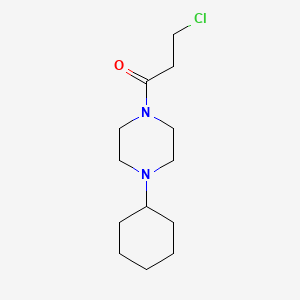
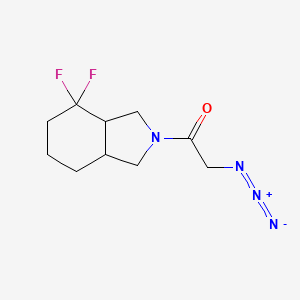

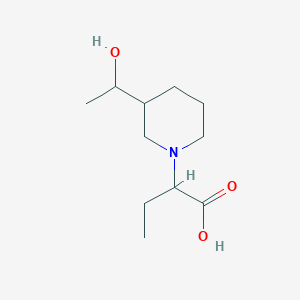
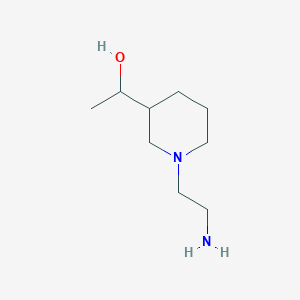

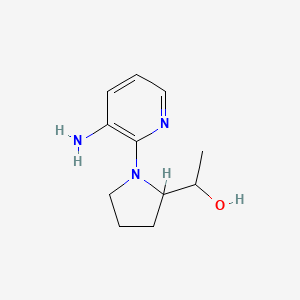
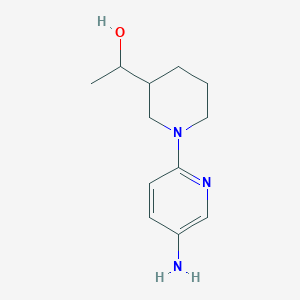
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
